molecular formula C9H13CuNO6S B14294854 Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate CAS No. 126047-10-7

Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate

Cat. No.: B14294854
CAS No.: 126047-10-7
M. Wt: 326.82 g/mol
InChI Key: FMLBCZUPAMGHDT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate is a coordination compound featuring a copper(II) ion complexed with a Schiff base ligand derived from 2-hydroxybenzaldehyde and ethane sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate typically involves the reaction of 2-hydroxybenzaldehyde with ethane sulfonic acid to form the Schiff base ligand. This ligand is then reacted with a copper(II) salt, such as copper(II) sulfate or copper(II) chloride, in an aqueous medium to form the desired complex. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Ligand Exchange: Reagents such as ammonia (NH₃) or hydrochloric acid (HCl) can be used to facilitate ligand exchange reactions.

    Redox Reactions: Reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide (H₂O₂) can be employed for redox reactions.

Major Products

    Ligand Exchange: Products include new copper complexes with different ligands, such as tetraamminediaquacopper(II) ions.

    Redox Reactions: Products include copper(I) or copper(III) complexes, depending on the reaction conditions.

Mechanism of Action

The mechanism of action of Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate involves its interaction with biological molecules, particularly DNA. The copper(II) ion can coordinate with the phosphate backbone of DNA, leading to cleavage of the DNA strands. This interaction is facilitated by the Schiff base ligand, which enhances the binding affinity of the copper(II) ion to DNA . Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate is unique due to the presence of the ethane sulfonic acid moiety, which imparts water solubility and enhances its interaction with biological molecules. This makes it a promising candidate for applications in medicinal chemistry and biochemistry.

Properties

CAS No.

126047-10-7

Molecular Formula

C9H13CuNO6S

Molecular Weight

326.82 g/mol

IUPAC Name

copper;2-[(2-oxidophenyl)methylideneamino]ethanesulfonate;dihydrate

InChI

InChI=1S/C9H11NO4S.Cu.2H2O/c11-9-4-2-1-3-8(9)7-10-5-6-15(12,13)14;;;/h1-4,7,11H,5-6H2,(H,12,13,14);;2*1H2/q;+2;;/p-2

InChI Key

FMLBCZUPAMGHDT-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C=NCCS(=O)(=O)[O-])[O-].O.O.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.